molecular formula C11H20 B14463138 2-Methyldeca-1,3-diene CAS No. 66717-29-1

2-Methyldeca-1,3-diene

Cat. No.: B14463138
CAS No.: 66717-29-1
M. Wt: 152.28 g/mol
InChI Key: JFUXJKDNCAORTC-UHFFFAOYSA-N
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Description

2-Methyldeca-1,3-diene is an organic compound characterized by the presence of two double bonds separated by a single bond, making it a conjugated diene. This structure imparts unique reactivity and stability to the molecule, which is of significant interest in organic chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyldeca-1,3-diene can be achieved through several methods. One common approach involves the coupling of silylated alkynes followed by halogenation. This method is known for its stereoselectivity and high yields . Another method includes the use of Wittig olefination, enyne metathesis, Claisen rearrangements, and alkyne isomerization

Industrial Production Methods

Industrial production of this compound often relies on large-scale catalytic processes. These processes may involve the use of transition metal catalysts to facilitate the coupling reactions and ensure high efficiency and selectivity. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyldeca-1,3-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen halides (e.g., HBr), oxidizing agents (e.g., peroxides), and reducing agents (e.g., hydrogen gas with a metal catalyst). The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and conditions used. For example, electrophilic addition with HBr can yield 1-bromo-2-methyldecane or 4-bromo-2-methyldecane, depending on whether the reaction follows a 1,2- or 1,4-addition pathway .

Scientific Research Applications

2-Methyldeca-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyldeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the compound forms a resonance-stabilized carbocation intermediate, which can then undergo further reactions to yield the final product . The stability of the intermediate and the reaction pathway are influenced by the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyldeca-1,3-diene is unique due to its specific structure and the presence of a methyl group, which can influence its reactivity and stability compared to other dienes. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.

Properties

CAS No.

66717-29-1

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

2-methyldeca-1,3-diene

InChI

InChI=1S/C11H20/c1-4-5-6-7-8-9-10-11(2)3/h9-10H,2,4-8H2,1,3H3

InChI Key

JFUXJKDNCAORTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=C)C

Origin of Product

United States

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